Time-Dependent Abl Inhibition vs. Dasatinib
AP24226 exhibits pronounced time-dependent inhibition of wild-type human Abl kinase in a TR-FRET biochemical assay. Without preincubation, the IC₅₀ was 20,000 nM; after 1-hour preincubation with the enzyme, the IC₅₀ shifted to 20 nM—a 1,000-fold enhancement . This behavior is characteristic of type II DFG-out inhibitors and contrasts sharply with the rapid-equilibrium binding kinetics of the type I inhibitor dasatinib, which achieves sub-nanomolar Abl IC₅₀ values (<1 nM) without time dependence . The slow-binding property implies that short-incubation screening assays will dramatically underestimate AP24226's true biochemical potency, necessitating specific experimental protocols.
| Evidence Dimension | Abl kinase inhibition IC₅₀ with vs. without enzyme preincubation |
|---|---|
| Target Compound Data | IC₅₀ = 20 nM (1 h preincubation); IC₅₀ = 20,000 nM (no preincubation) |
| Comparator Or Baseline | Dasatinib: Abl IC₅₀ < 1 nM (rapid equilibrium, no time dependence required) |
| Quantified Difference | 1,000-fold IC₅₀ shift for AP24226; dasatinib shows negligible preincubation effect |
| Conditions | Wild-type human Abl kinase, TR-FRET assay, ± 1-hour preincubation (J Med Chem 2009; ChEMBL-curated BindingDB data) |
Why This Matters
This time-dependence is a direct consequence of the DFG-out binding mechanism and must be accounted for in assay design; researchers selecting AP24226 for its conformational selectivity need to implement appropriate preincubation protocols to observe its full inhibitory potential.
- [1] BindingDB Entry BDBM50294010: AP-24226 (CHEMBL556874). Affinity data: Abl IC₅₀ 20 nM (1 h preincubation) and 20,000 nM (no preincubation), TR-FRET assay. Curated by ChEMBL from J Med Chem 52:4743-56 (2009). View Source
- [2] Lombardo LJ, Lee FY, Chen P, et al. Discovery of N-(2-chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. J Med Chem. 2004;47(27):6658-6661. doi:10.1021/jm049486a View Source
